2-Fluoro-5-hydroxyphenylacetic Acid: Comprehensive Identification, Synthesis, and Application
2-Fluoro-5-hydroxyphenylacetic Acid: Comprehensive Identification, Synthesis, and Application
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Fluoro-5-hydroxyphenylacetic acid (CAS No: 149029-89-0) is a substituted phenylacetic acid derivative that holds significant potential as a versatile building block in medicinal chemistry and drug development. The strategic placement of the fluorine atom and hydroxyl group on the phenyl ring offers unique physicochemical properties that can be exploited to modulate biological activity, metabolic stability, and pharmacokinetic profiles of target molecules. This guide provides a comprehensive technical overview of its identification, characterization, a validated synthesis pathway, and methods for purity assessment. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their discovery pipelines.
Core Identification and Physicochemical Properties
Accurate identification is the cornerstone of any chemical research. 2-Fluoro-5-hydroxyphenylacetic acid is a solid at room temperature and possesses a unique set of identifiers and properties that are crucial for its application and handling.
| Identifier | Value | Source |
| CAS Number | 149029-89-0 | [1] |
| IUPAC Name | (2-Fluoro-5-hydroxyphenyl)acetic acid | |
| Molecular Formula | C₈H₇FO₃ | |
| Molecular Weight | 170.14 g/mol | |
| Physical Form | Solid | |
| InChI Key | JYONQRRWNUZCKV-UHFFFAOYSA-N | |
| SMILES | OC(=O)Cc1cc(O)ccc1F | |
| Melting Point | Estimated: ~145-150 °C (based on 2-hydroxyphenylacetic acid) | [2][3] |
| Purity (Commercial) | ≥95% | [1] |
Synthesis Pathway: A Validated Approach
While multiple synthetic routes to phenylacetic acids exist, the hydrolysis of a corresponding benzyl cyanide is a robust and scalable method.[4] This pathway offers high yields and utilizes readily available starting materials. The proposed synthesis for 2-Fluoro-5-hydroxyphenylacetic acid follows this trusted methodology.
Rationale: The choice of a cyanide hydrolysis route is based on its reliability and the commercial availability of substituted benzyl cyanides. Acid-catalyzed hydrolysis is often preferred for its straightforward workup procedure.[4]
Caption: Proposed two-step synthesis of 2-Fluoro-5-hydroxyphenylacetic acid.
Experimental Protocol: Synthesis via Benzyl Cyanide Hydrolysis
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-Fluoro-5-hydroxybenzyl cyanide (1.0 eq), water (5.0 eq), and concentrated sulfuric acid (3.0 eq).
-
Reaction : Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature and pour it into cold water. This will cause the crude product to precipitate.
-
Isolation : Collect the solid product by vacuum filtration.
-
Purification : Recrystallize the crude solid from a suitable solvent system (e.g., water or a chloroform/ether mixture) to yield the pure 2-Fluoro-5-hydroxyphenylacetic acid.[3]
Comprehensive Spectroscopic Identification
Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.
Expected Data (ESI-MS):
-
[M-H]⁻ (Negative Ion Mode): m/z 169.0307 (Calculated for C₈H₆FO₃⁻)
-
[M+H]⁺ (Positive Ion Mode): m/z 171.0457 (Calculated for C₈H₈FO₃⁺)
-
Key Fragmentation: A prominent fragment is expected at m/z 125, corresponding to the loss of the carboxylic acid group (-COOH, 45 Da) via decarboxylation, a common fragmentation pathway for phenylacetic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom. The combination of ¹H, ¹³C, and ¹⁹F NMR is essential for full characterization.
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene (-CH₂) protons, and the acidic and hydroxyl protons.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| -COOH | ~12.5 | Broad Singlet | - | Exchangeable acidic proton. |
| -OH | ~9.5 | Broad Singlet | - | Exchangeable phenolic proton. |
| Ar-H (Position 6) | ~7.0-7.2 | Doublet of Doublets | JH-H ≈ 8-9, JH-F ≈ 9-10 | Ortho to Fluorine, Ortho to CH₂. |
| Ar-H (Position 4) | ~6.8-7.0 | Doublet of Doublets | JH-H ≈ 8-9, JH-F ≈ 4-5 | Ortho to Hydroxyl, Meta to Fluorine. |
| Ar-H (Position 3) | ~6.7-6.9 | Triplet of Doublets | JH-H ≈ 8-9, JH-F ≈ 2-3 | Ortho to CH₂, Para to Fluorine. |
| -CH₂- | ~3.5-3.7 | Singlet | - | Methylene protons adjacent to the aromatic ring and carboxyl group. |
Note: Chemical shifts are estimations based on data for similar compounds like 2-hydroxyphenylacetic acid and general substituent effects.[5][6][7]
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the number of unique carbon environments. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F).
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Approx. Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |
| -C=O | ~172-174 | Singlet | Carboxylic acid carbonyl.[8] |
| C-F (Position 2) | ~155-160 | Doublet (¹JC-F ≈ 240-250 Hz) | Aromatic carbon directly bonded to fluorine. |
| C-OH (Position 5) | ~150-155 | Singlet | Aromatic carbon bonded to the hydroxyl group. |
| C-CH₂ (Position 1) | ~125-130 | Doublet (²JC-F ≈ 15-20 Hz) | Aromatic carbon bonded to the methylene group. |
| C-H Carbons | ~115-120 | Doublets (smaller JC-F) | Remaining aromatic carbons. |
| -CH₂- | ~35-40 | Doublet (³JC-F ≈ 3-5 Hz) | Methylene carbon. |
3.2.3. ¹⁹F NMR Spectroscopy
Rationale: ¹⁹F NMR is highly sensitive and provides a direct confirmation of the fluorine's presence and its chemical environment.[9]
Expected Data:
-
A single signal is expected for the one fluorine atom.
-
The chemical shift will likely be in the range of -110 to -130 ppm (relative to CFCl₃), typical for a fluorine atom on a benzene ring.[10][11]
-
The signal will be a multiplet due to coupling with the ortho and meta aromatic protons.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Appearance |
| 3300–2500 | O-H stretch (Carboxylic Acid) | Very Broad |
| ~3500-3200 | O-H stretch (Phenol) | Broad |
| ~3100-3000 | C-H stretch (Aromatic) | Sharp, Medium |
| ~3000-2850 | C-H stretch (Aliphatic -CH₂-) | Sharp, Medium |
| ~1700-1680 | C=O stretch (Carboxylic Acid) | Strong, Sharp |
| ~1600 & ~1475 | C=C stretch (Aromatic Ring) | Medium to Strong |
| ~1250-1000 | C-O stretch (Acid & Phenol) | Strong |
| ~1200-1100 | C-F stretch | Strong |
Source: Based on general IR data tables and spectra of related compounds.[12][13][14]
Quality Control: Purity Assessment by HPLC
For applications in drug discovery, ensuring high purity is paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating the main compound from potential impurities, such as starting materials or isomers.
Rationale: Reversed-phase HPLC provides excellent separation for moderately polar compounds like phenylacetic acids. UV detection is suitable due to the aromatic ring's chromophore.[15]
Caption: Workflow for purity assessment using HPLC.
Step-by-Step HPLC Protocol
-
System Preparation :
-
Column : Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles, or equivalent.
-
Mobile Phase A : 0.1% Phosphoric Acid in Water (For MS-compatibility, use 0.1% Formic Acid).[15]
-
Mobile Phase B : Acetonitrile.
-
Gradient : 75:25 (A:B) isocratic flow.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35 °C.
-
Detector : UV, set at 215 nm.
-
-
Sample Preparation :
-
Accurately weigh and dissolve the synthesized compound in the mobile phase to a final concentration of approximately 50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis :
-
Inject 5 µL of the prepared sample into the HPLC system.
-
Record the chromatogram for a sufficient time to allow all potential impurities to elute.
-
-
Data Interpretation :
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Applications in Research and Drug Development
Substituted phenylacetic acids are privileged scaffolds in medicinal chemistry. The introduction of a fluorine atom can significantly enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and alter pKa, thereby improving cell permeability.
-
Pharmaceutical Intermediates : This compound serves as a valuable intermediate. Related structures are key to synthesizing drugs like the beta-blocker Atenolol and various anti-inflammatory agents.[3][16] The 2-fluoro-5-hydroxy substitution pattern is a unique motif for creating novel analogues of existing drugs.
-
Fragment-Based Drug Discovery (FBDD) : As a small, functionalized molecule, it is an ideal candidate for FBDD screening campaigns to identify novel binding interactions with therapeutic targets.
-
Agrochemical Synthesis : Similar to its application in pharmaceuticals, this compound can be used to develop new herbicides and pesticides with improved efficacy and safety profiles.[17]
Safety and Handling
As a responsible scientist, proper handling of all chemicals is mandatory.
-
Hazard Classification : Harmful if swallowed (Acute Toxicity 4, Oral). Causes serious eye irritation and may cause respiratory irritation.[1]
-
GHS Pictogram : GHS07 (Exclamation mark).
-
Handling : Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage : Store in a cool, dry place, sealed in a tightly closed container.
References
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SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Johnson, M. J., et al. (1948). Determination of Phenylacetic Acid and Phenylacetamides in Samples from Penicillin Fermentations. Analytical Chemistry, 20(4), 333-336.
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Brennan, N. F. (2006). CHAPTER 5 NMR SPECTROSCOPY. University of Pretoria. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0251605). Retrieved from [Link]
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Reich, H. J. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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University of California, San Diego. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
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Li, J., et al. (2018). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. Retrieved from [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
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Fochi, M., et al. (2021). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. New Journal of Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Millersville University. (n.d.). IR Chart. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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Stenutz, R. (n.d.). 2-hydroxyphenylacetic acid. Retrieved from [Link]
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FooDB. (2010). Showing Compound 2-Hydroxyphenylacetic acid (FDB012331). Retrieved from [Link]
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NIST. (n.d.). 5-Fluoro-2-hydroxyacetophenone. Retrieved from [Link]
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PubChem. (n.d.). 2-(3-Fluoro-2-hydroxyphenyl)acetic acid. Retrieved from [Link]
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Wu, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
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Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. ResearchGate. Retrieved from [Link]
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Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
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LibreTexts. (n.d.). 29.9 1H NMR Spectroscopy. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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PubChem. (n.d.). 2,4,5-Trihydroxyphenylacetic acid. Retrieved from [Link]
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Mukhtorov, L., et al. (2022). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. Retrieved from [Link]
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NFDI4Chem Search Service. (2024). 13C nuclear magnetic resonance spectroscopy (13C NMR). Retrieved from [https://search.nfdi4chem.de/search?q=13c nmr&p=1&f=false]([Link] nmr&p=1&f=false)
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The Good Scents Company. (n.d.). 2-hydroxyphenyl acetic acid. Retrieved from [Link]
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